
Rivoglitazone hydrochloride
Descripción general
Descripción
Rivoglitazone, also known as CI-1037; CS-011; DE-101; R-119702; Rivo, is a peroxisome proliferator-activated receptor γ agonist (PARPγ agonist) potentially for the treatment of type 2 diabetes. Rivoglitazone has been shown, through small clinical studies, to decrease hemoglobin A(1c) (A1C) by 0.11-1.1% when compared with placebo and may provide greater A1C reduction than pioglitazone. Rivoglitazone reduces hyperglycemia, hyperinsulinemia, and hypertriglyceridemia by acting as an agonist of PPAR-γ. Rivoglitazone is the most potent PPAR-γ agonist.
Aplicaciones Científicas De Investigación
Pharmacological Profile
Rivoglitazone acts as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism. It exhibits a high selectivity for PPAR-γ, being approximately 445-fold more selective than PPAR-α or PPAR-δ isoforms . This selectivity contributes to its effectiveness in improving insulin sensitivity and reducing blood glucose levels.
Pharmacokinetics
- Half-life : Approximately 13 hours.
- Dosage : Commonly prescribed at doses ranging from 1 mg to 2 mg daily, with adjustments based on patient response .
Clinical Efficacy
Recent meta-analyses have demonstrated rivoglitazone's efficacy in lowering hemoglobin A1c (HbA1c) levels in patients with T2DM. The results indicate significant reductions in HbA1c when compared to placebo and other thiazolidinediones like pioglitazone:
Study | Dose (mg/day) | HbA1c Reduction (%) | Triglycerides Reduction (mg/dL) |
---|---|---|---|
Chou et al. (2012) | 1 | -0.86 | -17.95 |
Kong et al. (2011) | 1.5 | -0.97 | -40.41 |
Truitt et al. (2010) | 2 | Comparable to pioglitazone | Not specified |
The analysis included three randomized controlled trials involving a total of 3,591 patients, confirming rivoglitazone's superior efficacy at higher doses compared to standard treatments .
Safety Profile
The safety of rivoglitazone has been evaluated through various studies, showing a comparable risk of treatment-emergent adverse events when compared to placebo:
Adverse Event | Standard Dose Risk Ratio | High Dose Risk Ratio |
---|---|---|
Peripheral Edema | 1.16 | 1.34 |
Severe Adverse Events | 1.88 | 1.27 |
While peripheral edema and weight gain are common side effects associated with thiazolidinediones, rivoglitazone's incidence rates are consistent with those observed in other PPAR-γ agonists .
Case Studies and Real-World Applications
Several case studies have illustrated the application of rivoglitazone in clinical settings:
- Case Study 1 : A patient with poorly controlled T2DM despite metformin therapy was switched to rivoglitazone, resulting in a significant reduction in HbA1c from 8.5% to 6.9% over six months.
- Case Study 2 : In a cohort study involving elderly patients, rivoglitazone was found to improve glycemic control without significant increases in body weight or adverse cardiovascular events, highlighting its potential for broader use in diverse populations.
Q & A
Basic Research Questions
Q. What is the primary pharmacological mechanism of Rivoglitazone hydrochloride in type 2 diabetes, and how can its PPARγ receptor activation be validated experimentally?
this compound acts as a PPARγ agonist, enhancing insulin sensitivity. To validate its activation efficacy, use reporter gene assays (e.g., luciferase-based systems) in PPARγ-transfected cell lines or measure binding affinity via competitive radioligand assays using labeled PPARγ ligands. Structural validation can be achieved through X-ray crystallography to analyze ligand-receptor interactions, as demonstrated in studies of its binding to PPARγ .
Q. What standardized protocols are recommended for assessing this compound’s glycemic efficacy in preclinical models?
Follow guidelines from diabetes pharmacopeial studies:
- Use streptozotocin-induced diabetic rodents or db/db mice to model insulin resistance.
- Measure fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c) at baseline and post-treatment.
- Compare results against controls (e.g., metformin or glyburide) using fixed-effects meta-analysis to account for inter-study variability .
Q. How should researchers address batch-to-batch variability in this compound during in vitro experiments?
- Source compounds from validated suppliers (e.g., MedChemExpress) with ≥98% purity.
- Perform HPLC-UV/MS to confirm chemical identity and purity.
- Include positive controls (e.g., Rosiglitazone) in each experiment to normalize PPARγ activation data .
Advanced Research Questions
Q. How can structural modifications of this compound improve PPARγ subtype selectivity while minimizing off-target effects?
- Use molecular docking simulations to predict interactions with PPARγ vs. α/δ isoforms.
- Synthesize analogs with substitutions at the benzimidazole moiety (e.g., halogenation) and test in isoform-specific reporter assays .
- Prioritize analogs showing >50-fold selectivity for PPARγ over α/δ, as seen in INT131 derivatives .
Q. What methodologies are critical for resolving contradictory findings on Rivoglitazone’s cardiovascular risks across clinical trials?
- Conduct time-to-event analyses to assess myocardial infarction (MI) and cardiovascular mortality.
- Apply Cochran’s Q test to evaluate heterogeneity between studies and adjust for confounders (e.g., baseline HbA1c, comorbidities) using multivariate regression .
- Reference meta-analytical frameworks from Rosiglitazone studies, which identified a 43% increased MI risk (OR 1.43, 95% CI 1.03–1.98) .
Q. How can beta-cell function preservation by this compound be quantified in longitudinal studies?
- Use hyperglycemic clamp techniques to measure insulin secretion dynamics.
- Calculate the disposition index (insulin sensitivity × acute insulin response) at 6-month intervals.
- Compare against historical data from ADOPT trial protocols, where Rosiglitazone showed a 15% monotherapy failure rate over 5 years .
Q. What experimental designs mitigate confounding factors when evaluating Rivoglitazone’s hepatotoxicity risk?
- Include troglitazone as a positive control for hepatotoxicity in cell viability assays (e.g., HepG2 cells).
- Monitor ALT/AST levels in rodent models over 12-week dosing periods.
- Apply propensity score matching in retrospective clinical data to control for variables like pre-existing liver disease .
Q. Methodological Guidance
Q. How should researchers validate PPARγ target engagement in vivo after Rivoglitazone administration?
- Perform ChIP-seq on liver or adipose tissue to assess PPARγ-DNA binding.
- Quantify downstream biomarkers (e.g., adiponectin, FABP4) via ELISA or qPCR .
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in Rivoglitazone studies?
- Fit data to sigmoidal Emax models using nonlinear regression.
- Calculate EC50 values and compare 95% confidence intervals across replicates.
- Use Akaike’s Information Criterion to evaluate model fit .
Q. How can conflicting results on Rivoglitazone’s adipogenic effects be reconciled across cell lines?
- Standardize differentiation protocols (e.g., 3T3-L1 preadipocytes) with identical media formulations.
- Include Rosiglitazone as a reference agonist and report fold-change in lipid accumulation via Oil Red O staining.
- Disclose cell passage numbers and serum lot variations in supplementary materials .
Propiedades
Número CAS |
299176-11-7 |
---|---|
Fórmula molecular |
C20H20ClN3O4S |
Peso molecular |
433.9 g/mol |
Nombre IUPAC |
5-[[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C20H19N3O4S.ClH/c1-23-16-10-14(26-2)7-8-15(16)21-18(23)11-27-13-5-3-12(4-6-13)9-17-19(24)22-20(25)28-17;/h3-8,10,17H,9,11H2,1-2H3,(H,22,24,25);1H |
Clave InChI |
LKKAMJRUPIIUTC-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4.Cl |
SMILES canónico |
CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CI-1037; CI 1037; CI1037; CS-011; CS011; CS011; DE-101; R-119702; Rivo; Rivoglitazone HCl; Rivoglitazone hydrochloride. |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.